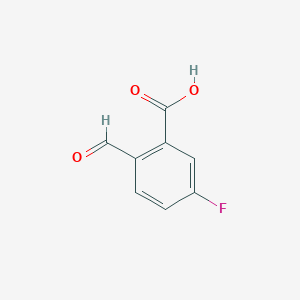

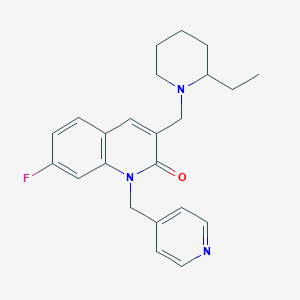

![molecular formula C7H4BrClN2 B1439456 3-Bromo-6-chloroimidazo[1,2-a]pyridine CAS No. 886371-28-4](/img/structure/B1439456.png)

3-Bromo-6-chloroimidazo[1,2-a]pyridine

Overview

Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

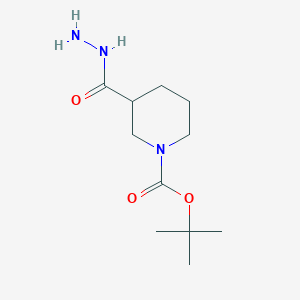

The molecular formula of 3-Bromo-6-chloroimidazo[1,2-a]pyridine is C7H4BrClN2 . Its molecular weight is 231.48 .Chemical Reactions Analysis

There is a fierce competition between amidation and bromination in the reactions involving 3-Bromo-6-chloroimidazo[1,2-a]pyridine . Iodine plays an extremely important role in this C–C bond cleavage reaction .Physical And Chemical Properties Analysis

3-Bromo-6-chloroimidazo[1,2-a]pyridine is a solid . Its density is 1.8±0.1 g/cm3 . The index of refraction is 1.707 . It has 2 H bond acceptors and 0 H bond donors .Scientific Research Applications

Synthesis and Functionalization

- The compound has been used in the synthesis of 3-alkenylimidazo[1,2-a]pyridines via a palladium-catalyzed C-H alkenylation method. This process is significant for functionalizing 6-chloroimidazo[1,2-a]pyridines, enabling the production of polyfunctional compounds (Koubachi et al., 2008).

- In a study, 3-bromoimidazo[1,2-a]pyridines and related derivatives were synthesized through reactions involving dihalocarbenes. This research highlights the compound's potential in constructing novel chloroimidazo[1,2-a]pyridines and related structures (Khlebnikov et al., 1991).

Catalysis and Reactions

- A copper-mediated aerobic oxidative synthesis technique was developed for converting pyridines and enamides into 3-bromo-imidazo[1,2-a]pyridines. This process demonstrates the compound's utility in facilitating various functional group tolerances under mild conditions (Zhou et al., 2016).

- The compound has been involved in palladium-catalyzed direct arylation and heteroarylation processes, which are critical for the synthesis of various substituted imidazo[1,2-a]pyridines (Koubachi et al., 2006).

Material Science and Coordination Chemistry

- In material science, 3-bromo-6-chloroimidazo[1,2-a]pyridine derivatives have been used to construct coordination polymers and complexes with diverse structural and functional properties (Li et al., 2018).

- The positional isomers of 2-chloroimidazo[1,2-a]pyridines have been studied for their phosphorescent properties and response to external stimuli like acid-base vapor (Li & Yong, 2019).

Pharmaceutical Applications

- Certain derivatives of 3-bromo-6-chloroimidazo[1,2-a]pyridine have shown potential in anticancer and antimicrobial applications. Their structures serve as templates for synthesizing agents targeting specific biological activities (Shelke et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-bromo-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBKDAUSMLPFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672185 | |

| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886371-28-4 | |

| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)

![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)

![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)